Melting Point: D-Fructosazone vs. D-Galactosazone – A 16–18 °C Differential for Identity Confirmation
The melting point of D-fructosazone (230–232 °C) differs by +16 to +18 °C from that of D-galactosazone (214 °C), providing a clear thermal differentiation criterion between these two osazone classes [1]. D-fructosazone, D-glucosazone, and D-mannosazone share the identical melting range of 230–232 °C because they are the same chemical entity; therefore, melting point cannot distinguish within the glucose/fructose/mannose osazone triad but reliably separates this triad from the galactose-derived osazone [2].
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 230–232 °C |
| Comparator Or Baseline | D-Galactosazone: 214 °C; D-Glucosazone/D-Mannosazone: 230–232 °C (identical to target) |
| Quantified Difference | +16 to +18 °C vs. D-galactosazone; 0 °C vs. D-glucosazone/D-mannosazone |
| Conditions | Capillary melting point determination on recrystallized osazone; standard osazone formation protocol (phenylhydrazine, NaOAc buffer, pH ~4.3, 100 °C heating) |
Why This Matters
Melting point serves as a rapid, low-cost identity verification test: a measured value of 230–232 °C confirms the compound belongs to the glucose/fructose/mannose osazone class and excludes galactose-derived osazone contamination, which is critical for QC release in carbohydrate research reagent procurement.
- [1] Fichier-PDF. Cours Glucides Vrai. p. 20. (Educational document compiling osazone melting points: glucosazone/mannosazone/fructosazone 230–232 °C, galactosazone 214 °C, xylosazone 166 °C). View Source
- [2] HandWiki. (2021). Chemistry:Osazone. (Confirms glucose, fructose, and mannose yield identical osazone with same melting characteristics). View Source
